Lanoconazole

Übersicht

Beschreibung

Lanoconazole is an imidazole antifungal agent known for its potent activity against a variety of fungi, including yeast, dermatophytes, and dematiaceous fungi. It is particularly effective against Trichophyton species. This compound is commonly used in topical formulations to treat fungal infections such as tinea pedis, tinea corporis, and cutaneous candidiasis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lanoconazole is synthesized using 2-chloromandelic acid as the starting material. The synthetic process involves several steps:

Esterification: 2-chloromandelic acid is esterified using methanol and concentrated sulfuric acid.

Halogenation: The esterified product undergoes halogenation.

Reduction: Sodium borohydride is used for the reduction reaction.

Methylsulfonyl Esterification: The reduced product is esterified with mesyl chloride in the presence of triethylamine.

Cyclization: The esterified product reacts with 1-imidazolyl acetonitrile, carbon disulfide, and potassium hydroxide to form a dipotassium salt, which then undergoes cyclization.

Configuration Conversion and Purification: The final product is purified through recrystallization

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and purity. The process involves large-scale reactions with careful control of reaction conditions to ensure consistency and quality .

Analyse Chemischer Reaktionen

Types of Reactions: Lanoconazole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the imidazole ring or other functional groups.

Substitution: Substitution reactions can occur at the imidazole ring or the dithiolan ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified antifungal properties .

Wissenschaftliche Forschungsanwendungen

Lanoconazole has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound in the study of imidazole-based antifungal agents.

Biology: It is used to study the mechanisms of fungal infections and the development of antifungal resistance.

Medicine: this compound is used in clinical research to develop new treatments for fungal infections.

Industry: this compound is used in the formulation of antifungal creams, ointments, and solutions for commercial use

Wirkmechanismus

Lanoconazole exerts its antifungal effects by inhibiting the enzyme squalene epoxidase, which is crucial in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By blocking this enzyme, this compound disrupts the cell membrane, leading to increased permeability and ultimately causing cell death. Additionally, this compound increases collagen content and angiogenesis in newly formed granulation tissue, accelerating wound healing .

Vergleich Mit ähnlichen Verbindungen

Lanoconazole is often compared with other imidazole and triazole antifungal agents such as:

- Luliconazole

- Efinaconazole

- Econazole

- Itraconazole

- Miconazole

Uniqueness: this compound exhibits strong lipophilicity, which enhances its ability to penetrate the stratum corneum, ensuring that it reaches the site of infection in therapeutic concentrations. This characteristic, along with its potent antifungal activity, makes this compound a highly effective treatment for superficial fungal infections .

This compound’s unique combination of efficacy, safety, and targeted action makes it a valuable compound in the treatment of fungal infections.

Biologische Aktivität

Lanoconazole (LCZ) is a topical antifungal agent primarily used for the treatment of superficial skin fungal infections, such as tinea pedis and tinea corporis. It belongs to the imidazole class of antifungals and has shown remarkable biological activity beyond its antifungal properties, including significant anti-inflammatory effects. This article delves into the biological activity of this compound, highlighting its pharmacological efficacy, mechanisms of action, and comparative studies with other antifungal agents.

Antifungal Efficacy

This compound exhibits potent antifungal activity against a variety of dermatophytes. Research indicates that it is 30 to 700 times more effective than other imidazole compounds like bifonazole and clotrimazole, as measured by minimum inhibitory concentrations (MICs) . In therapeutic models using guinea pigs, this compound demonstrated significant curative effects against tinea pedis and tinea corporis compared to reference agents .

Anti-Inflammatory Effects

Recent studies have revealed that this compound possesses anti-inflammatory properties, which can enhance its clinical benefits in treating conditions associated with fungal infections. In a mouse model of skin inflammation induced by irritants, this compound significantly reduced ear swelling and inflammatory mediator production, outperforming other antifungal agents like liranaftate and terbinafine . The mechanisms behind these effects include the inhibition of neutrophil infiltration and the suppression of pro-inflammatory cytokines such as interferon-γ .

Pharmacokinetics

The pharmacokinetics of this compound in human skin have been studied extensively. A clinical trial demonstrated that after repeated topical application of 1% this compound cream, the drug reached a steady state in the stratum corneum by the third day. The elimination half-life was approximately 11 hours post-discontinuation of treatment . This pharmacokinetic profile supports its efficacy and safety for repeated use in clinical settings.

Efficacy Against Dermatophytosis

A comparative study evaluated the efficacy of this compound against terbinafine and luliconazole in treating dermatophytosis in guinea pigs. While all agents showed significant mycological efficacy, terbinafine exhibited superior clinical outcomes, achieving a clinical efficacy rate of 56.4%, compared to this compound's 26.2% . This suggests that while this compound is effective, its performance may be less favorable compared to newer antifungal agents.

Clinical Case Studies

In clinical settings, patients treated with this compound have reported improvements in dermatological conditions associated with fungal infections. For example, in cases of tinea pedis where this compound was applied topically, patients showed significant reductions in symptoms such as itching and erythema within weeks . However, relapses remain a concern, with some studies indicating that up to 20% of patients experience recurrence after treatment .

Summary Table of Biological Activities

| Activity | This compound | Terbinafine | Luliconazole |

|---|---|---|---|

| Antifungal Potency | High (30-700x MIC) | Moderate | Moderate |

| Anti-inflammatory Effect | Yes | No | No |

| Clinical Efficacy (%) | 26.2 | 56.4 | 50.8 |

| Pharmacokinetics Half-life (h) | 11 | Not specified | Not specified |

Eigenschaften

IUPAC Name |

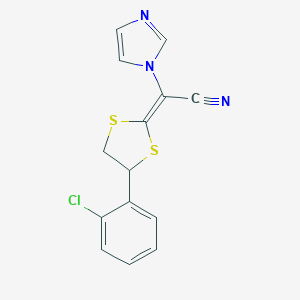

(2E)-2-[4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3S2/c15-11-4-2-1-3-10(11)13-8-19-14(20-13)12(7-16)18-6-5-17-9-18/h1-6,9,13H,8H2/b14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTQSJFIDWNVJW-WYMLVPIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101530-10-3, 126509-69-1 | |

| Record name | Lanoconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101530-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanoconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101530103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Latoconazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126509691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-1-acetonitrile, alpha-(4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene)-, (E)-(+-)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANOCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E7858311F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.